2-Chloro-N-(3-chlorobenzyl)acetamide
Overview
Description
2-Chloro-N-(3-chlorobenzyl)acetamide is a chemical compound with the molecular formula C9H9Cl2NO . It has a molecular weight of 218.08 g/mol . The compound is solid in form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-N-[(3-chlorophenyl)methyl]acetamide . The InChI code is 1S/C9H9Cl2NO/c10-5-9(13)12-6-7-2-1-3-8(11)4-7/h1-4H,5-6H2,(H,12,13) . The canonical SMILES string is C1=CC(=CC(=C1)Cl)CNC(=O)CCl .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 29.1 Ų . It has a rotatable bond count of 3 . The exact mass is 217.0061193 g/mol . The compound is covalently bonded and its complexity is 175 .Scientific Research Applications
2-Chloro-N-(3-chlorobenzyl)acetamide has been used in a variety of scientific research applications, including as an inhibitor of histone deacetylase (HDAC) enzymes. HDAC enzymes are involved in the regulation of gene expression and have been implicated in a variety of diseases, including cancer and neurodegenerative diseases. This compound has also been used as an inhibitor of cyclooxygenase enzymes, which are involved in the production of prostaglandins, and as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Mechanism of Action
2-Chloro-N-(3-chlorobenzyl)acetamide is believed to act as an inhibitor of HDAC enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the deacetylation of histones, which is necessary for the regulation of gene expression. This compound is also believed to act as an inhibitor of cyclooxygenase enzymes by blocking the active site of the enzyme and preventing the formation of prostaglandins. Finally, this compound is believed to act as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme and preventing the breakdown of acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on the application in which it is used. As an inhibitor of HDAC enzymes, this compound has been shown to increase the expression of genes involved in cell proliferation, differentiation, and apoptosis. As an inhibitor of cyclooxygenase enzymes, this compound has been shown to reduce the production of prostaglandins, which can lead to a variety of physiological effects, including inflammation and pain. Finally, as an inhibitor of acetylcholinesterase, this compound has been shown to increase the levels of acetylcholine in the brain, which can lead to increased cognitive function.
Advantages and Limitations for Lab Experiments
2-Chloro-N-(3-chlorobenzyl)acetamide has several advantages for use in laboratory experiments. It is a small molecule, meaning it is easy to synthesize and can be stored in a variety of forms. It is also relatively stable, with a shelf life of up to two years. However, there are some limitations to its use in laboratory experiments. It is a potent inhibitor of enzymes, meaning it can have a variety of unintended effects on the system being studied. Additionally, it is a relatively expensive compound, making it difficult to use in large-scale experiments.
Future Directions
The potential applications of 2-Chloro-N-(3-chlorobenzyl)acetamide are vast and varied. As an inhibitor of HDAC enzymes, it could be used to study the role of gene expression in a variety of diseases, including cancer and neurodegenerative diseases. As an inhibitor of cyclooxygenase enzymes, it could be used to study the role of prostaglandins in inflammation and pain. As an inhibitor of acetylcholinesterase, it could be used to study the role of acetylcholine in cognitive function. Additionally, this compound could be used as a starting point for the development of new inhibitors of various enzymes, with potential applications in the treatment of a variety of diseases.
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[(3-chlorophenyl)methyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c10-5-9(13)12-6-7-2-1-3-8(11)4-7/h1-4H,5-6H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJMEAXKWGEGLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345221 | |
Record name | 2-Chloro-N-(3-chlorobenzyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99585-87-2 | |
Record name | 2-Chloro-N-(3-chlorobenzyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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